

Regulation of Trans-2-Enoyl-CoA Reductase Gene Expression: A Technical Guide

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Abstract

The trans-2-enoyl-CoA reductase (TECR) gene encodes a critical enzyme in the elongation of very-long-chain fatty acids (VLCFAs) and the metabolism of sphingolipids. Dysregulation of TECR expression has been implicated in various pathological conditions, including metabolic disorders and cancer, making it a potential therapeutic target. This technical guide provides an in-depth overview of the current understanding of TECR gene expression regulation. We delve into the signaling pathways, transcription factors, and epigenetic modifications that govern its expression. Detailed experimental protocols for studying TECR gene regulation are provided, along with a synthesis of quantitative data from various studies. This document aims to be a comprehensive resource for researchers and professionals involved in the study of lipid metabolism and the development of novel therapeutics targeting this pathway.

Introduction to Trans-2-Enoyl-CoA Reductase (TECR)

Trans-2-enoyl-CoA reductase is an enzyme that catalyzes the final, rate-limiting step in the fatty acid elongation cycle, the reduction of trans-2-enoyl-CoA to acyl-CoA. This process is essential for the synthesis of VLCFAs, which are crucial components of cellular membranes, and precursors for signaling molecules. TECR is an integral membrane protein located in the endoplasmic reticulum. Beyond its role in fatty acid elongation, TECR is also involved in the



degradation pathway of sphingosine-1-phosphate. Given its central role in lipid metabolism, the expression of the TECR gene is tightly regulated to maintain cellular homeostasis.

Signaling Pathways and Transcriptional Regulation

The expression of the TECR gene is controlled by a complex network of signaling pathways and transcription factors that respond to cellular metabolic status. While direct experimental validation for many of these regulatory interactions is still an active area of research, bioinformatic predictions and the known roles of key metabolic regulators provide a strong framework for understanding TECR gene regulation.

Predicted Transcription Factors

Analysis of the TECR gene promoter region using bioinformatic tools has identified potential binding sites for a number of transcription factors. Databases such as JASPAR and MotifMap predict that transcription factors from several families may regulate TECR expression.

Sterol Regulatory Element-Binding Proteins (SREBPs)

Sterol Regulatory Element-Binding Proteins (SREBPs) are master transcriptional regulators of genes involved in cholesterol and fatty acid biosynthesis.[1] There are two main SREBP genes, SREBF1 and SREBF2, which produce three protein isoforms: SREBP-1a, SREBP-1c, and SREBP-2.[2][3] When cellular sterol levels are low, SREBPs are proteolytically cleaved and activated, translocating to the nucleus to induce the expression of their target genes.[1] SREBP-1c primarily activates genes involved in fatty acid synthesis, while SREBP-2 preferentially activates genes in the cholesterol biosynthesis pathway.[4]

Given TECR's role in fatty acid elongation, it is highly probable that its expression is under the control of SREBPs. Chromatin immunoprecipitation followed by sequencing (ChIP-seq) studies in mouse liver have identified thousands of SREBP-1 and SREBP-2 binding sites, with a strong preference for promoter-proximal regions.[5][6][7] While these studies have not explicitly identified TECR as a direct target, the integration of ChIP-seq with transcriptomic data from conditions of SREBP activation (e.g., sterol depletion) would be a powerful approach to confirm this regulatory link.





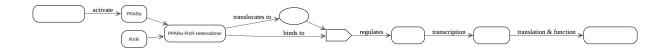
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Figure 1: Proposed SREBP-mediated regulation of TECR gene expression.

Peroxisome Proliferator-Activated Receptors (PPARs)

Peroxisome Proliferator-Activated Receptors (PPARs) are a family of nuclear receptors that function as transcription factors to regulate lipid and glucose metabolism. The three PPAR isoforms, PPAR α , PPAR γ , and PPAR β/δ , are activated by fatty acids and their derivatives, as well as by synthetic ligands such as fibrates (PPAR α) and glitazones (PPAR γ). PPAR α is highly expressed in tissues with high fatty acid catabolism rates, such as the liver, heart, and skeletal muscle, and it controls the expression of genes involved in fatty acid uptake and oxidation.[8][9]

Given that TECR is involved in the overall process of fatty acid metabolism, it is plausible that its expression is also modulated by PPARs. ChIP-chip analysis of PPAR α in human hepatoma cells has revealed thousands of binding sites, indicating a broad regulatory role in hepatic lipid metabolism.[10][11] Cross-talk between PPAR α and SREBP signaling pathways has also been suggested.[10] Further investigation is needed to determine if TECR is a direct target of PPAR α .



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Figure 2: Postulated regulation of TECR gene expression by PPARα.



Epigenetic Regulation

Epigenetic modifications, including histone acetylation and DNA methylation, play a crucial role in regulating gene expression by altering chromatin structure and accessibility to transcription factors.[12]

Histone Acetylation

Histone acetylation, mediated by histone acetyltransferases (HATs), is generally associated with a more open chromatin structure and transcriptional activation. Conversely, histone deacetylases (HDACs) remove acetyl groups, leading to chromatin compaction and transcriptional repression.[13][14] It is plausible that the TECR promoter is subject to dynamic changes in histone acetylation in response to metabolic signals, thereby modulating its expression. For instance, the recruitment of co-activators with HAT activity by SREBPs or PPARs could lead to increased histone acetylation at the TECR promoter, facilitating its transcription.

DNA Methylation

DNA methylation, the addition of a methyl group to cytosine residues in CpG dinucleotides, is typically associated with long-term gene silencing.[15][16] Changes in the methylation status of the TECR promoter could contribute to its dysregulation in diseases such as cancer.[17] Further studies are required to investigate the role of DNA methylation in the regulation of TECR gene expression.

Data Presentation TECR mRNA Expression in Cancer

The following table summarizes the RNA sequencing data for TECR expression in various cancer types from The Cancer Genome Atlas (TCGA), as provided by The Human Protein Atlas.[18]



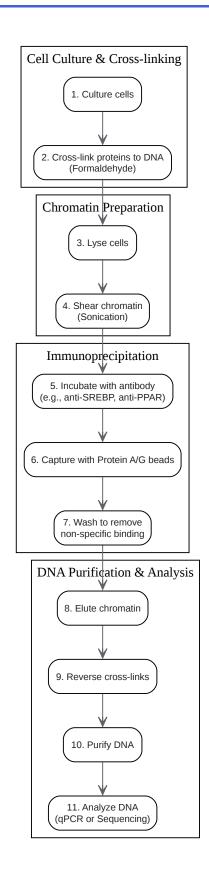
Cancer Type	Median FPKM
Bladder Urothelial Carcinoma	35.6
Breast Invasive Carcinoma	42.1
Cervical Squamous Cell Carcinoma	55.3
Colon Adenocarcinoma	38.9
Glioblastoma Multiforme	30.1
Head and Neck Squamous Cell Carcinoma	45.8
Kidney Renal Clear Cell Carcinoma	25.4
Liver Hepatocellular Carcinoma	33.7
Lung Adenocarcinoma	39.5
Lung Squamous Cell Carcinoma	50.2
Ovarian Serous Cystadenocarcinoma	40.8
Pancreatic Adenocarcinoma	36.2
Prostate Adenocarcinoma	31.7
Skin Cutaneous Melanoma	48.9
Stomach Adenocarcinoma	41.3
Thyroid Carcinoma	44.6
Uterine Corpus Endometrial Carcinoma	43.2

FPKM: Fragments Per Kilobase of exon per Million reads.

Experimental Protocols Chromatin Immunoprecipitation (ChIP) Assay

This protocol is for the investigation of transcription factor binding to the TECR gene promoter.





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Figure 3: Workflow for Chromatin Immunoprecipitation (ChIP) assay.



Materials:

- Formaldehyde (37%)
- Glycine
- Cell lysis buffer
- Nuclear lysis buffer
- Antibody against the transcription factor of interest (e.g., SREBP-1, SREBP-2, PPARα)
- · Control IgG antibody
- Protein A/G magnetic beads
- Wash buffers
- Elution buffer
- Proteinase K
- Phenol:chloroform:isoamyl alcohol
- Ethanol
- Primers for qPCR targeting the TECR promoter

Procedure:

- Cross-linking: Treat cultured cells with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction with glycine.
- Cell Lysis: Harvest and lyse the cells to release the nuclei.
- Chromatin Shearing: Resuspend the nuclear pellet in nuclear lysis buffer and sonicate to shear the chromatin to fragments of 200-1000 bp.



- Immunoprecipitation: Incubate the sheared chromatin with an antibody specific to the transcription factor of interest overnight at 4°C. A parallel incubation with a non-specific IgG should be performed as a negative control.
- Immune Complex Capture: Add protein A/G magnetic beads to capture the antibody-protein-DNA complexes.
- Washes: Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specifically bound chromatin.
- Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by incubating at 65°C overnight with NaCl.
- DNA Purification: Treat with RNase A and Proteinase K, followed by phenol:chloroform extraction and ethanol precipitation to purify the DNA.
- Analysis: Analyze the purified DNA by qPCR using primers specific for the TECR promoter to quantify the enrichment of the target sequence. Alternatively, the purified DNA can be used for high-throughput sequencing (ChIP-seq) to identify genome-wide binding sites.

Reverse Transcription-Quantitative PCR (RT-qPCR)

This protocol is for quantifying TECR mRNA expression levels.

Materials:

- RNA extraction kit
- Reverse transcriptase
- dNTPs
- Random primers or oligo(dT) primers
- qPCR master mix (containing SYBR Green or a probe-based system)
- Primers specific for TECR and a reference gene (e.g., GAPDH, ACTB)



Procedure:

- RNA Extraction: Isolate total RNA from cells or tissues using a commercial RNA extraction kit.
- Reverse Transcription: Synthesize cDNA from the purified RNA using reverse transcriptase, dNTPs, and either random primers or oligo(dT) primers.
- qPCR: Perform qPCR using a qPCR master mix, cDNA template, and primers specific for TECR and a reference gene.
- Data Analysis: Calculate the relative expression of TECR mRNA using the $\Delta\Delta$ Ct method, normalizing to the expression of the reference gene.

Luciferase Reporter Assay

This protocol is to assess the functional activity of the TECR promoter in response to specific stimuli or transcription factors.

Materials:

- Luciferase reporter plasmid containing the TECR promoter upstream of the luciferase gene
- Expression plasmids for transcription factors of interest (e.g., SREBP, PPAR)
- Control plasmid (e.g., Renilla luciferase) for normalization
- · Cell culture reagents and transfection reagent
- Luciferase assay reagent

Procedure:

- Plasmid Construction: Clone the promoter region of the human TECR gene into a luciferase reporter vector.
- Transfection: Co-transfect cells with the TECR promoter-luciferase reporter plasmid, a control plasmid, and an expression plasmid for the transcription factor of interest (or an



empty vector control).

- Cell Treatment: Treat the transfected cells with specific stimuli (e.g., sterols, fibrates) if applicable.
- Cell Lysis and Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer.
- Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency. Compare the normalized luciferase activity between different experimental conditions.

siRNA-mediated Gene Silencing

This protocol is for knocking down the expression of a specific transcription factor to determine its effect on TECR gene expression.

Materials:

- siRNA targeting the transcription factor of interest
- Scrambled control siRNA
- Transfection reagent

Procedure:

- Cell Seeding: Seed cells in a culture plate to achieve 50-70% confluency at the time of transfection.
- Transfection: Transfect the cells with the specific siRNA or control siRNA using a suitable transfection reagent.
- Incubation: Incubate the cells for 24-72 hours to allow for gene silencing.
- Analysis: Harvest the cells and analyze the knockdown efficiency by RT-qPCR or Western blotting for the target transcription factor. Analyze the effect on TECR mRNA expression by RT-qPCR.



Conclusion and Future Directions

The regulation of trans-2-enoyl-CoA reductase gene expression is a complex process that is central to the maintenance of lipid homeostasis. While bioinformatic predictions and the known functions of key metabolic regulators strongly suggest the involvement of transcription factors such as SREBPs and PPARs, direct experimental validation of these interactions is a critical next step. The experimental protocols provided in this guide offer a roadmap for researchers to further elucidate the molecular mechanisms governing TECR expression. A deeper understanding of these regulatory networks will be invaluable for the development of novel therapeutic strategies targeting diseases associated with dysregulated lipid metabolism. Future research should focus on integrating multi-omics approaches, including ChIP-seq, RNA-seq, and proteomics, to build a comprehensive model of TECR gene regulation in both physiological and pathological contexts.

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